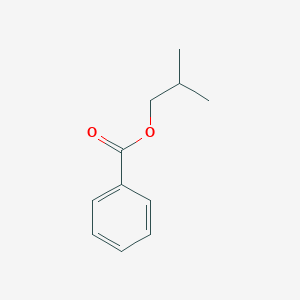

Isobutyl benzoate

説明

Contextualization within Benzoate Ester Chemistry Research

Benzoate esters, a class of compounds derived from benzoic acid, are a significant focus of research due to their wide-ranging applications and interesting chemical properties. researcher.lifemedcraveonline.com Isobutyl benzoate is one of many short-chain alkyl esters of benzoic acid, a group that also includes methyl, ethyl, and butyl benzoate. cosmeticsinfo.org Research in this area often involves comparing the properties and synthesis efficiencies of these various esters.

Studies have explored the synthesis of different benzoate esters to optimize reaction conditions and yields. For example, enzymatic esterification using lipases has been investigated as an environmentally friendly alternative to traditional chemical synthesis for producing various esters, including those from secondary metabolites. medcraveonline.com The choice of alcohol (like isobutanol for this compound) influences the physical properties of the resulting ester, such as its odor, boiling point, and solvency, thereby determining its specific applications. procurementresource.comcosmeticsinfo.org Research also delves into the electronic effects of substituents on the benzene ring of benzoate esters, which can provide mechanistic insights into their chemical transformations, such as hydrolysis. emerginginvestigators.org

Historical Perspectives of this compound Research Trajectories

The primary method for producing this compound has traditionally been through the esterification of benzoic acid with isobutyl alcohol. chemicalbook.com A common industrial approach involves this reaction catalyzed by a strong acid like hydrochloric or sulfuric acid. procurementresource.comcipac.org Another established method is ester exchange, or transesterification, where methyl benzoate reacts with isobutyl alcohol in the presence of a catalyst like potassium isobutylate. procurementresource.com

Early research focused on establishing and optimizing these fundamental synthesis routes. The Fischer-Speier esterification, a classic method involving refluxing the carboxylic acid and alcohol with an acid catalyst, represents the foundational chemistry for producing this compound and other esters. Over time, research trajectories have shifted towards improving the efficiency and sustainability of these processes.

Current Research Landscape and Emerging Academic Interests in this compound

Modern research on this compound is focused on developing more efficient and environmentally benign synthesis methods, as well as exploring novel applications.

Advanced Synthesis Methods: Recent studies investigate the use of advanced catalysts and reaction conditions. For instance, the synthesis of this compound has been achieved with high efficiency using a rare earth composite solid superacid under microwave irradiation. gychbjb.com This method resulted in an esterification percentage of over 97% in just 10 minutes, and the catalyst could be reused multiple times without losing activity. gychbjb.com Another approach involves using sulfuric acid in acetonitrile, which yields the product in high purity after 16-18 hours at 80-85 °C. chemicalbook.com These studies highlight a move towards greener chemistry, minimizing reaction times, energy consumption, and waste.

Novel Applications in Synthesis: Beyond its traditional uses, this compound is being explored as a substrate in novel chemical transformations. One recent study demonstrated the manganese-catalyzed C(sp3)–H bromination of this compound. beilstein-journals.org This reaction allows for the direct functionalization of the isobutyl group, opening pathways to synthesize more complex molecules from a simple starting material. beilstein-journals.org Such research expands the utility of this compound as a building block in organic synthesis.

Significance of this compound in Interdisciplinary Chemical Science

The utility of this compound extends across several sub-disciplines of chemistry, underscoring its interdisciplinary significance.

Industrial and Materials Chemistry : In industrial settings, it serves as a plasticizer for polymers and as a solvent in coatings and adhesives, enhancing the flexibility and durability of these materials. procurementresource.com It is also used as a dye carrier in the textile industry. canada.ca

Food Chemistry : this compound is recognized as a synthetic flavoring agent in the food industry, valued for its fruity nuances. nih.govchemicalbook.com Its use is permitted by regulatory bodies in the United States and the European Union. cosmeticsinfo.orgcanada.ca

Pharmaceutical Research : The compound finds application in pharmaceutical contexts, notably as an organic compound used in the production of certain drugs. procurementresource.com Furthermore, research into benzoate esters, in general, contributes to the development of new therapeutic agents. For example, recent studies on anhydrotetracycline benzoate esters show promise in overcoming antibiotic resistance.

This versatility makes this compound a compound of interest not just for its own properties, but also as a representative of the broader class of benzoate esters, which are integral to numerous scientific and commercial fields. researcher.life

特性

IUPAC Name |

2-methylpropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZHGEFMXZOSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047074 | |

| Record name | Isobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a green, floral, leafy odour | |

| Record name | Isobutyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/756/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylpropyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Isobutyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/756/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.994-0.999 | |

| Record name | Isobutyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/756/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

120-50-3 | |

| Record name | Isobutyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ6XZ9WJII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Mechanistic Investigations of Isobutyl Benzoate

Esterification Reaction Pathways and Kinetic Analysis

The most common method for synthesizing isobutyl benzoate is through the esterification of benzoic acid with isobutanol. This process can be achieved through various catalytic methods, each with distinct mechanisms and kinetic profiles.

Acid-Catalyzed Esterification Mechanisms for this compound Synthesis

The Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol, facilitated by a strong acid catalyst like sulfuric acid or hydrochloric acid. masterorganicchemistry.commit.edulibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. mit.edulibretexts.org

The mechanism for the acid-catalyzed esterification involves several key steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The alcohol (isobutanol) acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound. masterorganicchemistry.com

All steps in the Fischer esterification are reversible, and the reaction typically has an equilibrium constant close to one. libretexts.orgmasterorganicchemistry.com

Enzymatic Synthesis and Biocatalytic Pathways for this compound Production

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for ester production. nih.govrsc.org Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments and their high regio- and stereoselectivity. rsc.orgchemrxiv.org The synthesis of flavor esters like isobutyl propionate has been successfully demonstrated using immobilized lipases in a solvent-free system, achieving high conversion rates. researchgate.net

The generally accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. researchgate.net This involves:

Acylation: The enzyme reacts with the acid (benzoic acid) to form a covalent acyl-enzyme intermediate, releasing a molecule of water.

Esterification: The alcohol (isobutanol) then reacts with the acyl-enzyme complex, leading to the formation of the ester (this compound) and regeneration of the free enzyme.

Substrate inhibition by either the acid or the alcohol can occur, where one of the substrates binds to the enzyme in a non-productive manner, affecting the reaction kinetics. researchgate.net The use of immobilized enzymes, such as Novozym 435 (lipase B from Candida antarctica), is advantageous as it allows for easy recovery and reuse of the biocatalyst, enhancing the economic feasibility of the process. chemrxiv.orgresearchgate.net

Solvent-Free Synthesis Approaches

Solvent-free synthesis, also known as neat or solid-state reaction, presents significant environmental and economic advantages by eliminating the need for organic solvents. These methods often lead to higher reaction rates, easier product separation, and reduced waste. The synthesis of isobutyl propionate has been optimized under solvent-free conditions using an immobilized lipase, demonstrating the viability of this approach for producing commercially valuable flavor esters. researchgate.net Zirconocene-catalyzed direct esterification of carboxylic acids and alcohols has also been developed as a highly efficient method under solvent-free conditions, tolerating a wide range of functional groups. lookchem.com

Transesterification Processes and Mechanistic Studies

Transesterification is another important pathway for the synthesis of this compound. This process involves the reaction of an ester with an alcohol in the presence of a catalyst to produce a different ester. For this compound, this could involve the reaction of methyl benzoate with isobutanol. guidechem.comchemicalbook.com This method is particularly useful in biodiesel production. researchgate.net

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed esterification, involving the formation of a tetrahedral intermediate. researchgate.net The reaction is affected by factors such as the molar ratio of alcohol to oil, type of alcohol, and catalyst type and amount. researchgate.net Titanium-based catalysts are noted for their thermal stability and effectiveness in industrial transesterification reactions, functioning through Lewis acid sites to promote ester bond cleavage. mdpi.com

Enzymatic transesterification is also a viable route. Studies on the enzymatic transesterification of methyl benzoate with various alcohols, including n-hexanol, have been conducted using immobilized lipases like Novozym 435. researchgate.net These reactions can be significantly accelerated using microwave irradiation. researchgate.net The kinetic modeling of these reactions often points to a Ping-Pong Bi-Bi mechanism, similar to enzymatic esterification. researchgate.net

Advanced Synthetic Routes and Novel Precursors for this compound and its Analogs

Research into advanced synthetic methodologies aims to improve efficiency, selectivity, and the use of more sustainable reagents. One-pot oxidative esterification of alcohols using inexpensive and green catalysts like Fe(NO3)3 represents a move towards more environmentally friendly processes. lookchem.com

Novel precursors and synthetic strategies are also being explored for the synthesis of this compound analogs. For instance, zirconocene complexes have been shown to be highly efficient catalysts for the direct (trans)esterification of various acyl acids and esters with alcohols under solvent-free conditions. lookchem.com Other advanced methods include the use of diisobutylaluminum hydride (DIBALH) for the reduction of lactones to form precursors for further functionalization. nih.gov The development of novel ligands and catalysts, such as those used in palladium-catalyzed reactions, opens up new avenues for creating complex ester analogs. diva-portal.org

Optimization of Synthetic Yields and Selectivity in this compound Production

Optimizing the synthesis of this compound involves manipulating various reaction parameters to maximize yield and selectivity.

Key Optimization Parameters in this compound Synthesis

| Parameter | Description | Impact on Yield and Selectivity |

|---|---|---|

| Catalyst | Choice between acid catalysts (e.g., H2SO4, HCl), enzymatic catalysts (e.g., lipases), or advanced metal catalysts (e.g., zirconocene). lookchem.commasterorganicchemistry.comresearchgate.netchemicalbook.com | The catalyst type significantly influences reaction rate, equilibrium position, and selectivity. Enzymes offer high selectivity, while acid catalysts are cost-effective but can lead to side reactions. rsc.orgresearchgate.net |

| Reactant Molar Ratio | The ratio of benzoic acid (or its ester) to isobutanol. researchgate.netresearchgate.net | Using an excess of one reactant (typically the alcohol) can shift the equilibrium towards the product side, increasing the yield. libretexts.org |

| Temperature | The reaction temperature affects the rate of reaction and the stability of the catalyst, especially for enzymes. researchgate.netresearchgate.net | Higher temperatures generally increase the reaction rate but can lead to catalyst degradation or reduced selectivity. thieme-connect.de |

| Water/Byproduct Removal | In esterification, water is a byproduct. Its removal drives the equilibrium towards the product. mit.edu | Techniques like azeotropic distillation or the use of drying agents can significantly increase the conversion to the ester. |

| Solvent | The choice of solvent or the use of a solvent-free system. lookchem.comresearchgate.netrsc.org | Solvent-free systems can enhance reaction rates and simplify purification. researchgate.net The solvent can also affect enzyme activity and stability. |

| Agitation Speed | In heterogeneous catalysis (e.g., with immobilized enzymes), the stirring speed affects mass transfer. researchgate.net | Adequate agitation ensures proper mixing and contact between reactants and the catalyst, improving the reaction rate. researchgate.net |

For enzymatic reactions, optimization also includes enzyme loading and water concentration. researchgate.net In base-mediated reactions, the choice and amount of base can dramatically improve selectivity and conversion. thieme-connect.de For example, a combination of K2CO3 and Na2CO3 was found to be effective in certain alkylation reactions. thieme-connect.de

Advanced Spectroscopic Characterization and Structural Elucidation of Isobutyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like isobutyl benzoate. It provides detailed information about the chemical environment, connectivity, and conformation of atoms within the molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the molecule's structure can be assembled.

For this compound, ¹H NMR spectroscopy allows for the identification of all unique proton environments. The aromatic protons on the benzoate ring typically appear as complex multiplets in the downfield region (δ 7.4-8.1 ppm), while the protons of the isobutyl group appear in the upfield region. The methylene protons (-CH₂-) adjacent to the ester oxygen are deshielded and appear as a doublet, the methine proton (-CH-) appears as a multiplet, and the two equivalent methyl groups (-CH₃) appear as a doublet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is highly deshielded (around δ 166 ppm). The aromatic carbons show signals between δ 128-133 ppm, and the carbons of the isobutyl group resonate at the higher field end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and spectral databases. Actual values may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho) | ~8.05 | ~129.6 | Doublet |

| Aromatic (meta) | ~7.45 | ~128.4 | Triplet |

| Aromatic (para) | ~7.55 | ~132.9 | Triplet |

| Aromatic (ipso) | - | ~130.2 | Singlet |

| Carbonyl | - | ~166.5 | Singlet |

| -O-CH₂- | ~4.10 | ~71.0 | Doublet |

| -CH- | ~2.05 | ~27.8 | Nonet |

| -CH₃ (x2) | ~1.00 | ~19.2 | Doublet |

Multi-Dimensional NMR Techniques

While 1D NMR provides fundamental data, complex molecules often require multi-dimensional NMR techniques to resolve overlapping signals and definitively establish atomic connectivity.

COSY (Correlation Spectroscopy): A 2D homonuclear technique that reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks connecting the -O-CH₂- protons to the -CH- proton, and the -CH- proton to the two -CH₃ groups, confirming the structure of the isobutyl chain. It would also show correlations between the adjacent ortho, meta, and para protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the -O-CH₂- group (~4.10 ppm) to its corresponding ¹³C signal (~71.0 ppm), and similarly for all other C-H bonds, providing an unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is invaluable for connecting different fragments of a molecule. In this compound, an HMBC experiment would reveal a crucial correlation between the methylene protons (-O-CH₂-) and the carbonyl carbon (C=O), as well as correlations between the ortho-aromatic protons and the carbonyl carbon, definitively linking the isobutyl group to the benzoate moiety.

Isotopic Labeling in NMR Studies

Isotopic labeling involves the selective replacement of an atom with one of its isotopes, most commonly ¹³C for carbon or ¹⁵N for nitrogen, to enhance detection or probe specific molecular sites. pharmacy180.com While not routinely necessary for a simple molecule like this compound, it can be a powerful tool in specific research contexts. orgchemboulder.com

For instance, synthesizing this compound with a ¹³C-labeled carbonyl carbon would dramatically increase the intensity of the carbonyl signal in the ¹³C NMR spectrum. This could be useful for mechanistic studies tracking the ester's reaction pathways, as the labeled carbon acts as a clear spectroscopic probe. Similarly, selective ¹³C labeling within the isobutyl group or the aromatic ring could help in assigning complex spectra or studying intermolecular interactions. pharmacy180.com Reverse labeling, where a protein is uniformly ¹³C/¹⁵N labeled except for specific unlabeled amino acids, is a related strategy used in biomolecular NMR to simplify crowded spectra. orgchemboulder.com

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. nih.gov

For this compound (molecular weight: 178.23 g/mol ), high-resolution mass spectrometry (HRMS) can determine its elemental composition with extreme precision. miamioh.edu The most common method for analyzing volatile compounds like this compound is coupling gas chromatography (GC) with a mass spectrometer (GC-MS). nih.gov

Under electron ionization (EI), this compound undergoes characteristic fragmentation. The molecular ion peak ([M]⁺˙) at m/z 178 is often weak or absent due to the high energy of EI. The most prominent fragments provide a structural fingerprint of the molecule. nih.gov

The primary fragmentation pathways include:

Formation of the Benzoyl Cation: The most stable and typically the base peak is the benzoyl cation at m/z 105 . This results from the cleavage of the ester bond and loss of an isobutoxy radical.

Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77 .

McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the isobutyl chain to the carbonyl oxygen, followed by cleavage, results in the formation of a neutral isobutylene molecule and the radical cation of benzoic acid at m/z 122 .

Formation of the Isobutyl Cation and Related Fragments: Cleavage can also lead to the formation of an isobutyl cation (C₄H₉⁺) at m/z 57 , which can further rearrange and lose a hydrogen molecule to give a fragment at m/z 56 . nih.gov

Table 2: Major Mass Spectrometry Fragments for this compound (Electron Ionization) nih.gov

| m/z | Proposed Fragment Ion | Structure | Relative Intensity |

| 178 | Molecular Ion [M]⁺˙ | C₁₁H₁₄O₂⁺˙ | Low |

| 122 | [Benzoic Acid]⁺˙ | C₇H₆O₂⁺˙ | Moderate |

| 105 | Benzoyl Cation | C₇H₅O⁺ | High (Base Peak) |

| 77 | Phenyl Cation | C₆H₅⁺ | Moderate |

| 57/56 | Isobutyl Cation / Fragment | C₄H₉⁺ / C₄H₈⁺˙ | Moderate |

Tandem Mass Spectrometry for Structural Characterization

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis to probe fragmentation pathways in detail. avantiresearch.com In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 178 or a major fragment like m/z 105) is selected, isolated, and then subjected to collision-induced dissociation (CID) to generate product ions. nih.gov

Applying MS/MS to this compound would allow for the unambiguous confirmation of its fragmentation routes. For example, selecting the m/z 105 ion and subjecting it to CID would show a single major product ion at m/z 77, confirming that the phenyl cation is formed directly from the benzoyl cation. nih.gov This technique is particularly useful for distinguishing between isomers, which may produce similar initial mass spectra but exhibit different fragmentation patterns in MS/MS experiments.

Ionization Methods and Their Impact on Fragmentation Patterns

The choice of ionization method significantly affects the mass spectrum obtained.

Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the sample. usp.br It induces extensive fragmentation, which is excellent for structural elucidation but may result in a very weak or absent molecular ion peak. The data in Table 2 is characteristic of EI-MS. nih.gov

Electrospray Ionization (ESI): This is a "soft" ionization technique commonly used with liquid chromatography (LC-MS). researchgate.net ESI typically generates protonated molecules [M+H]⁺ (m/z 179 for this compound) or adducts with other cations like sodium [M+Na]⁺ (m/z 201). It imparts little excess energy, resulting in minimal fragmentation and a strong signal for the intact molecule. This makes it ideal for accurate molecular weight determination but less informative for structural details from fragmentation unless coupled with tandem MS. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum serves as a unique "vibrational fingerprint," allowing for the identification of functional groups and confirmation of molecular structure. guidechem.com

For this compound, the key vibrational modes are associated with the ester functional group and the aromatic ring.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band in the IR spectrum, characteristic of the ester group. For an α,β-unsaturated ester like this compound, this peak appears around 1720-1725 cm⁻¹ . orgchemboulder.com

C-O Stretches: Esters show two distinct C-O stretching vibrations. The C(=O)-O stretch and the O-C(alkyl) stretch appear as strong bands in the fingerprint region, typically between 1270-1300 cm⁻¹ and 1100-1120 cm⁻¹ , respectively. orgchemboulder.comudel.edu

Aromatic Ring Vibrations: The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations are observed as sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ). libretexts.orglibretexts.org C=C in-ring stretching vibrations appear as a pair of bands of variable intensity around 1600 cm⁻¹ and 1450 cm⁻¹ . libretexts.orglibretexts.org

Aliphatic C-H Stretches: The C-H bonds of the isobutyl group show strong stretching vibrations just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ). libretexts.org

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman than in IR, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹ , tend to be very strong and sharp, making Raman an excellent tool for analyzing the aromatic portion of the molecule. researchgate.net

Table 3: Key Vibrational Modes for this compound orgchemboulder.comlibretexts.orglibretexts.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman | Strong |

| Carbonyl (C=O) Stretch | 1720 - 1725 | IR | Very Strong |

| Aromatic C=C Stretch | 1580 - 1600 | IR, Raman | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1490 | IR, Raman | Medium-Strong |

| C-H Bending (isobutyl) | 1370 - 1470 | IR | Medium |

| C(=O)-O Stretch | 1270 - 1300 | IR | Strong |

| O-C(alkyl) Stretch | 1100 - 1120 | IR | Strong |

| Aromatic Ring Breathing | ~1000 | Raman | Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 800 | IR | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that provides information on the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. slideshare.net For this compound, the key structural feature influencing its UV-Vis spectrum is the benzoyl group, which consists of a benzene ring conjugated with a carbonyl group (C=O). This arrangement constitutes a chromophore, the part of the molecule responsible for absorbing light. du.edu.eg

The electronic transitions observed in this compound are primarily of two types: π → π* and n → π*. pharmatutor.orgaskfilo.com

π → π Transitions:* These are high-energy, high-intensity transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. pharmatutor.org In this compound, the π electrons of the aromatic ring are in conjugation with the π electrons of the carbonyl double bond. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic shift) compared to non-conjugated systems. gdckulgam.edu.in This transition is responsible for the major, strong absorption band in the UV spectrum of benzoate esters.

n → π Transitions:* This type of transition involves the excitation of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the carbonyl oxygen atom, to an antibonding π* orbital. askfilo.com These transitions are of lower energy and therefore occur at longer wavelengths than π → π* transitions. However, they are "forbidden" by quantum mechanical selection rules, resulting in absorption bands of significantly lower intensity (low molar absorptivity). pharmatutor.org

The UV absorption spectrum of this compound is thus expected to be dominated by an intense band corresponding to the π → π* transition of the conjugated benzoyl system, with a much weaker band at a longer wavelength corresponding to the n → π* transition of the carbonyl group.

| Electronic Transition | Orbitals Involved | Relative Energy | Expected Intensity (Molar Absorptivity, ε) | Chromophore |

|---|---|---|---|---|

| π → π | Bonding π to Antibonding π | High | High (ε > 10,000) | Benzene Ring conjugated with Carbonyl Group |

| n → π | Non-bonding n to Antibonding π | Low | Low (ε < 100) | Carbonyl Group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique used to determine the exact three-dimensional arrangement of atoms within a crystalline solid. acs.org The method relies on the diffraction of a monochromatic X-ray beam by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the crystal, which in turn reveals the precise positions of the atoms.

A review of the scientific literature indicates that a complete single-crystal X-ray diffraction analysis for pure this compound has not been reported. However, crystal structures for closely related benzoate esters have been determined, providing insight into the likely packing and intermolecular forces that would be present. acs.orgnih.goviucr.org

If a single-crystal X-ray crystallographic study of this compound were to be performed, it would provide definitive structural information, including:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Crystal Packing: The arrangement of molecules relative to one another within the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal.

Crystal System and Space Group: The classification of the crystal's symmetry (e.g., monoclinic, orthorhombic) and the specific symmetry operations that define its structure.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as van der Waals forces, that stabilize the crystal structure.

This information is crucial for understanding the relationship between the molecular structure of this compound and its macroscopic physical properties.

| Parameter | Value |

|---|---|

| Crystal System | Data not available in the searched literature |

| Space Group | Data not available in the searched literature |

| Unit Cell Dimensions (a, b, c) | Data not available in the searched literature |

| Unit Cell Angles (α, β, γ) | Data not available in the searched literature |

Computational Chemistry and Molecular Modeling of Isobutyl Benzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a staple in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying organic molecules like benzoate esters. nih.govsapub.org DFT calculations can elucidate electronic properties, predict spectroscopic behavior, and determine thermochemical data.

The electronic structure of a molecule governs its chemical behavior. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. elixirpublishers.com A smaller gap generally implies higher reactivity. elixirpublishers.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative basis for predicting chemical behavior. irjweb.comdergipark.org.tr These descriptors, derived within the framework of conceptual DFT, help in understanding concepts like electronegativity and chemical hardness. mdpi.comijcce.ac.ir For example, the molecular electrostatic potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. uni-muenchen.dewuxiapptec.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net In a typical benzoate ester, the MEP would show a region of high electron density around the carbonyl oxygen, indicating a likely site for interaction with electrophiles or hydrogen bond donors.

Table 1: Global Reactivity Descriptors from DFT

| Property | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy | ELUMO | - | Related to electron affinity; indicates electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential | I | -EHOMO | The energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | The energy released when an electron is added. |

| Electronegativity | χ | (I + A) / 2 | The power of an atom or molecule to attract electrons. irjweb.com |

| Chemical Hardness | η | (I - A) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. dergipark.org.tr |

| Electrophilicity Index | ω | μ² / (2η) | A measure of the electrophilic power of a molecule. dergipark.org.tr |

| Chemical Potential | µ | -(I + A) / 2 | The escaping tendency of electrons from a system. irjweb.com |

This table illustrates the types of data obtained from DFT calculations. The formulas provided are based on Koopmans' theorem as applied within DFT frameworks. researchgate.net

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. wiley.com These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

The analysis of calculated vibrational modes allows for the confident assignment of absorption bands in the experimental IR and Raman spectra. researchgate.net For isobutyl benzoate, key vibrational modes would include:

C=O Stretch: The strong carbonyl stretching vibration of the ester group, typically expected in the 1720-1740 cm⁻¹ region.

C-O Stretch: The ester C-O stretching vibrations.

Aromatic C=C Stretch: Vibrations from the benzene ring, usually appearing in the 1450-1600 cm⁻¹ region. vscht.cz

Aromatic C-H Stretch: These occur above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: These occur just below 3000 cm⁻¹. vscht.cz

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring are characteristic and appear in the fingerprint region.

In studies of related molecules like 2-(N-benzoylbenzamido)pyridine-3-yl benzoate and 2-oxo-2H-chromen-7-yl benzoate, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) have shown excellent agreement with experimental FT-IR spectra, enabling detailed assignments of the observed bands. sapub.orgresearchgate.net

Table 2: Representative Vibrational Modes for a Benzoate Ester

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Ester Stretch | 1740 - 1720 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak (variable) |

| Aliphatic C-H Bend | 1470 - 1365 | Medium |

| C-O Ester Stretch | 1300 - 1100 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong to Medium |

This table presents typical data ranges for IR spectroscopy. Specific frequencies for this compound would be determined via dedicated DFT calculations.

DFT can also be used to compute various thermochemical properties, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). elixirpublishers.comijcce.ac.ir These calculations are crucial for understanding the stability of a molecule and the thermodynamics of chemical reactions in which it participates.

Furthermore, DFT is a powerful tool for investigating reaction mechanisms and energetics. For instance, in a study on the aminolysis of benzotrifuranone, a strained benzoate ester, DFT calculations were employed to determine the activation energies and reaction energies for the stepwise reaction. nih.gov This provided insight into the reaction's selectivity, demonstrating how computational methods can explain complex chemical phenomena. For this compound, similar calculations could be used to model its hydrolysis or transesterification reactions, providing valuable data on transition state structures and energy barriers.

Vibrational Frequency Analysis and Spectroscopic Correlations

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum methods are excellent for electronic properties, they are often too computationally expensive for studying the dynamic behavior of molecules over time. Molecular Dynamics (MD) simulations use classical mechanics, treating atoms as balls and bonds as springs, governed by a set of parameters known as a force field. uiuc.edu

MD simulations are particularly useful for conformational sampling and studying intermolecular interactions. mun.ca A molecule like this compound has conformational flexibility, primarily around the C-O single bonds of the ester group and the C-C bonds of the isobutyl group. An MD simulation can explore the potential energy surface of the molecule to identify low-energy conformers and the barriers between them. researchgate.net

Additionally, MD simulations can model how this compound interacts with other molecules, such as solvents or polymers. By simulating this compound in a box of water or an organic solvent, one can study solvation effects and calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute. mdpi.com A recent study on benzoate-based ionic liquids utilized MD simulations with a custom-developed force field (BILFF) to accurately reproduce the microstructure and hydrogen bonding within the liquid, showcasing the power of MD in understanding condensed-phase systems. mdpi.com To perform such simulations on this compound, accurate force field parameters for the molecule would be required, which can be developed and validated using quantum chemical calculations and experimental data. uq.edu.auacs.orgacs.org

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. escholarship.org This method is central to structure-based drug design. The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose.

Although no specific docking studies featuring this compound as the primary ligand are prominent in the literature, studies on structurally similar compounds provide a clear blueprint for how such an investigation would proceed. For example, various benzoic acid derivatives have been docked into the active site of the SARS-CoV-2 main protease to predict their potential as viral inhibitors. researchgate.netnih.gov In another study, n-butyl and isobutyl quinoxaline-carboxylate derivatives were docked into the active site of Trypanosoma cruzi trypanothione reductase to rationalize their biological activity. mdpi.com

For a docking study of this compound, one would first select a protein target. The 3D structure of this compound would be generated and its energy minimized. The docking algorithm would then sample numerous poses within the protein's active site, and the results would be ranked based on a docking score (e.g., in kcal/mol), which estimates the free energy of binding. mdpi.com The resulting binding poses can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a physical property. researchgate.netnih.gov The fundamental principle is that the structural features of a molecule, encoded as numerical values called "descriptors," determine its activity.

A QSAR model is built using a dataset of compounds with known activities. nih.gov For each compound, a set of molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors derived from the molecular structure, often with the aid of quantum chemical calculations. biolscigroup.us Statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines, are then used to create a model that correlates the descriptors with the activity. semanticscholar.orgresearchgate.net The predictive power of the model is assessed through rigorous validation techniques. researchgate.net

Benzoate esters have been the subject of QSAR studies. For instance, models have been developed for the antibacterial activity of hydroxyl benzoic esters. semanticscholar.orgresearchgate.net Regulatory bodies also use (Q)SAR models to predict properties like toxicity for chemical safety assessments, and simple alkyl benzoates, including this compound, have been evaluated using these approaches. canada.caecoitn.eucanada.ca A validated QSAR model could be used to predict a specific biological activity for this compound or to design new benzoate esters with enhanced or diminished activity by modifying their structure to tune their descriptor values.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Pharmacokinetic Modeling

In the realm of computational chemistry, in silico modeling serves as a pivotal tool for the preliminary assessment of a compound's pharmacokinetic and toxicological profile. For this compound, a compound utilized in flavor and fragrance industries, computational models provide critical insights into its behavior within a biological system. These predictive studies are essential for gauging the safety and potential applications of the compound, significantly streamlining the research and development process by identifying potential liabilities before extensive experimental testing is undertaken. nih.govresearchgate.net

Research Findings

Computational analyses of compounds structurally related to this compound, such as m-isobutyl methoxy benzoate, have been conducted using a variety of software platforms to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Commonly employed tools include SwissADME for evaluating physicochemical characteristics, pharmacokinetics, and drug-likeness, and the Toxicity Estimation Software Tool (T.E.S.T.) for predicting various toxicological endpoints. nih.govepa.gov

For instance, studies on similar benzoate esters have shown favorable drug-like properties, often adhering to Lipinski's rule of five, which suggests good oral bioavailability. nih.gov Predictions for these compounds typically indicate high gastrointestinal (GI) absorption and the ability to permeate the blood-brain barrier. Furthermore, these analyses often predict that the compounds are not substrates for P-glycoprotein (P-gp), which implies better absorption and distribution. nih.gov

In the context of metabolism, in silico models are used to predict interactions with cytochrome P450 (CYP) enzymes, which are crucial for the biotransformation of foreign compounds. sciensage.info For related benzoates, predictions have shown no significant inhibition of major CYP isoforms (such as CYP2C19, CYP2C9, CYP2D6, and CYP3A4), suggesting a lower potential for drug-drug interactions. nih.gov

Toxicological assessments using computational tools like T.E.S.T. provide predictions for endpoints such as acute toxicity (LD50), mutagenicity, and developmental toxicity. nih.govjournalijar.com These predictive models have indicated that compounds like m-isobutyl methoxy benzoate have low toxicity profiles, with high LD50 values and negative predictions for bioaccumulation and genotoxicity. nih.gov

The following data tables provide a summary of predicted ADMET properties for this compound based on computational models and data from similar compounds.

Interactive Data Tables

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

This table outlines the key predicted properties related to the absorption, distribution, and metabolism of this compound, derived from computational models like SwissADME. mdpi.com

| Parameter | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | 178.23 g/mol nih.gov | Within the range for good oral bioavailability. |

| LogP (Lipophilicity) | 3.6 (XLogP3) nih.gov | Indicates good lipid solubility, affecting absorption and distribution. |

| Water Solubility | Low | Influences dissolution and absorption rates. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų nih.gov | Suggests good cell membrane permeability. |

| Pharmacokinetics (Absorption) | ||

| Gastrointestinal (GI) Absorption | High (Predicted) | Indicates efficient absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | Suggests the compound can cross into the central nervous system. |

| P-gp Substrate | No (Predicted) nih.gov | Lower likelihood of being actively pumped out of cells, aiding absorption. |

| Pharmacokinetics (Metabolism) | ||

| CYP1A2 Inhibitor | No (Predicted) | Low potential to interfere with the metabolism of other drugs via this enzyme. |

| CYP2C19 Inhibitor | No (Predicted) nih.gov | Low potential to interfere with the metabolism of other drugs via this enzyme. |

| CYP2C9 Inhibitor | No (Predicted) nih.gov | Low potential to interfere with the metabolism of other drugs via this enzyme. |

| CYP2D6 Inhibitor | No (Predicted) nih.gov | Low potential to interfere with the metabolism of other drugs via this enzyme. |

| CYP3A4 Inhibitor | No (Predicted) nih.gov | Low potential to interfere with the metabolism of other drugs via this enzyme. |

Table 2: In Silico Toxicity Predictions for this compound

This table presents the predicted toxicological profile of this compound based on QSAR models and software such as the EPA's T.E.S.T. epa.govjournalijar.com

| Toxicity Endpoint | Predicted Result | Method | Implication |

| Oral Rat LD50 | Moderately Toxic | T.E.S.T. (Hierarchical Clustering) | Provides an estimate of acute toxicity upon ingestion. |

| Mutagenicity (Ames Test) | Negative (Predicted) | QSAR Model | Suggests a low likelihood of causing genetic mutations. |

| Developmental Toxicity | Non-toxicant (Predicted) | CAESAR Model researchgate.net | Indicates a low risk of interfering with embryonic development. |

| Bioaccumulation Factor | Negative (Predicted) nih.gov | T.E.S.T. | Suggests the compound is unlikely to accumulate in organisms. |

Biological Activity and Mechanistic Insights of Isobutyl Benzoate

Antimicrobial Activity: Antibacterial and Antifungal Mechanisms of Action

Isobutyl benzoate, a benzoate ester formed from the condensation of benzoic acid and isobutanol, has demonstrated notable antimicrobial properties. nih.govebi.ac.ukebi.ac.uk Its functional relationship to benzoic acid, a well-known food preservative, provides a basis for its activity against a range of microorganisms. drugbank.com

Research has shown that this compound and related compounds exhibit broad-spectrum antimicrobial effects. For instance, m-isobutyl methoxy benzoate, a derivative, has been found to be a potent antimicrobial agent with significant inhibitory action against various Candida species, including the concerning pathogen C. auris, and the human pathogen Staphylococcus aureus. nih.govnih.gov Similarly, other benzoate esters like isobutyl salicylate have shown antibacterial activity against foodborne pathogens such as Staphylococcus aureus and Escherichia coli. atamanchemicals.com The antimicrobial efficacy of such compounds is often attributed to their ability to interfere with essential cellular processes.

The general mechanism for benzoic acid and its derivatives involves the transport of the acid through the cell membrane, leading to the release of hydrogen ions into the cytoplasm. This influx disrupts the cell's homeostasis, contributing to its antibacterial effect. researchgate.net While specific studies on this compound's precise mechanism are ongoing, the activity of related compounds provides valuable insights. For example, isopropyl benzoate is thought to exert its antimicrobial action through a hydrophobic effect, binding to the surface of cells and membranes, which ultimately leads to cell death in many types of bacteria. atamanchemicals.com

It's important to note that the antimicrobial activity can vary based on the specific microbial species. For example, isobutyl-4-hydroxybenzoate is effective against Staphylococcus aureus and other gram-positive and gram-negative bacteria but is not active against acid-fast bacteria like Mycobacterium tuberculosis. biosynth.com

Membrane Disruption and Cellular Target Interactions

The primary mechanism by which this compound and related benzoate esters likely exert their antimicrobial effects is through the disruption of microbial cell membranes. The lipophilic nature of these compounds facilitates their interaction with the lipid bilayer of cell membranes. This interaction can lead to an increase in membrane fluidity and permeability, disrupting the structural integrity and function of the membrane.

Parabens, which are esters of p-hydroxybenzoic acid and structurally related to this compound, are known to disrupt the packing of lipids in biological membranes, making them more permeable. nih.gov This disruption can impair vital cellular functions such as nutrient transport and energy production, ultimately leading to cell death.

While direct studies on this compound are limited, research on similar compounds provides strong evidence for this mechanism. For instance, isopropyl benzoate's hydrophobic nature allows it to bind to cell surfaces and membranes, causing cell death. atamanchemicals.com Benzoic acid itself acts by transporting H+ ions into the cytoplasm, disrupting the internal pH and cellular homeostasis. researchgate.net It is plausible that this compound employs a combination of these mechanisms, leveraging its ester structure to penetrate the cell membrane and its benzoic acid moiety to disrupt internal cellular functions.

Biofilm Inhibition and Eradication Studies

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antimicrobial agents. The ability of a compound to inhibit biofilm formation or eradicate existing biofilms is a significant indicator of its potential as a therapeutic agent.

Studies on related compounds suggest that this compound may possess antibiofilm properties. For example, benzyl benzoate, another benzoate ester, has been identified as a quorum sensing inhibitor, which can disrupt the cell-to-cell communication necessary for biofilm formation in bacteria like P. aeruginosa. tandfonline.comnih.gov

Research on m-isobutyl methoxy benzoate has demonstrated its potential to both inhibit the formation of and disrupt established biofilms of Candida albicans. nih.gov The minimum biofilm inhibitory concentration (MBIC90) for inhibiting biofilm formation was found to be 354.90 ± 16.66 µM. nih.gov This suggests that benzoate derivatives can interfere with the initial stages of biofilm development.

The mechanisms underlying biofilm inhibition by these compounds are multifaceted and can include interference with the extracellular polymeric substance (EPS) that forms the biofilm matrix. tandfonline.com Some natural compounds have been shown to cause the dissolution of preformed biofilms, likely by interacting with and degrading the EPS. tandfonline.com Given these findings with structurally similar molecules, it is reasonable to hypothesize that this compound could also exhibit antibiofilm activity, a promising area for future research.

Insecticidal Effects and Neuromuscular or Metabolic Target Pathways

Essential oils and their constituents, including various benzoate esters, have long been recognized for their insecticidal properties. researchgate.net While direct and extensive research specifically on the insecticidal effects of this compound is not widely available, studies on related compounds and the general mechanisms of essential oils provide a strong basis for its potential activity.

The primary mode of action for many insecticidal components of essential oils is interference with the nervous system of insects. researchgate.net One of the key targets is the octopaminergic system. researchgate.net Octopamine is a crucial neurotransmitter in insects that regulates processes such as locomotion, feeding, and metabolism. researchgate.net Compounds that interfere with octopamine receptors can lead to nervous system disruption and ultimately, the death of the insect. researchgate.net

Furthermore, some monoterpenes, a class of compounds found in essential oils, are known to target other proteins in the insect nervous system, including acetylcholinesterase, nicotinic acetylcholine receptors, and GABA receptors. researchgate.net Avermectins, another class of natural products with potent insecticidal properties, also act on the nervous system. nih.gov

Although specific studies detailing the neuromuscular or metabolic target pathways of this compound in insects are scarce, its structural similarity to other known insecticidal compounds suggests it may act through similar mechanisms. Research into the insecticidal properties of isobutylamides has also been conducted, indicating that this class of compounds, which shares some structural features with this compound, can have insecticidal effects. open.ac.uk

Anti-inflammatory Properties and Immunomodulatory Mechanisms

Recent research has begun to explore the potential anti-inflammatory and immunomodulatory effects of benzoate derivatives and related compounds. While direct studies on this compound are limited, the available evidence from similar molecules suggests a promising area of investigation.

Studies on isobutyl salicylate, a structurally related compound, have indicated potential anti-inflammatory properties. Research has explored its effects on lipopolysaccharide (LPS)-induced inflammatory responses in macrophages, suggesting it could act as an anti-inflammatory agent. atamanchemicals.com Similarly, isobutylamides isolated from Zanthoxylum nitidum var. tomentosum have been evaluated for their in vitro anti-inflammatory activity. nih.gov One of these compounds demonstrated significant inhibition of LPS-induced nitric oxide (NO) production in murine macrophage cells. nih.gov The underlying mechanism was found to involve the modulation of the MyD88 and IRF3 signaling pathways. nih.gov

The transcription factor NF-κB is a key regulator of gene expression related to inflammation and is activated by pro-inflammatory cytokines. uark.edu Some compounds can exert anti-inflammatory effects by suppressing the activation of NF-κB. google.com It is plausible that this compound or its metabolites could interact with these inflammatory pathways.

Furthermore, some immunomodulatory agents can suppress LPS-mediated immune responses by modulating various cellular components and pathways, including the inflammasome and cellular metabolism. google.com Given the structural similarities to compounds with known anti-inflammatory effects, further investigation into the immunomodulatory mechanisms of this compound is warranted.

Enzymatic Biotransformation and Metabolic Pathways of Benzoates

The biotransformation of benzoates in biological systems is a complex process involving various enzymatic pathways. In microorganisms and higher organisms, benzoate is typically activated to benzoyl-coenzyme A (benzoyl-CoA) by benzoate-CoA ligase. nih.gov This is a key initial step for further degradation.

Under aerobic conditions, benzoate is often oxidized by mono-oxygenases into dihydroxylated intermediates like catechol, protocatechuate, or gentisate. nih.gov These intermediates are then cleaved by dioxygenases. nih.gov Another aerobic route is the CoA-dependent epoxide pathway, where benzoyl-CoA is converted to an epoxide. nih.gov

Anaerobically, the degradation of benzoate also begins with its conversion to benzoyl-CoA. asm.org The benzoyl-CoA is then reduced, and the ring is eventually cleaved. nih.govasm.org In the photosynthetic bacterium Rhodopseudomonas palustris, a well-studied model for anaerobic benzoate metabolism, benzoyl-CoA undergoes a series of reductions and hydrations. asm.orgresearchgate.net

Engineered microorganisms have been developed to biotransform benzoates into other valuable compounds. For example, recombinant Escherichia coli expressing benzoate-CoA ligase and benzophenone synthase can convert sodium benzoate into 2,4,6-trihydroxybenzophenone. researchgate.netmdpi.com Similarly, engineered Pseudomonas oleovorans producing toluate-1,2-dioxygenase can convert substituted benzoates into their corresponding cis-diols. nih.gov

As an ester, this compound would first need to be hydrolyzed to benzoic acid and isobutanol to enter these pathways. This hydrolysis can be carried out by esterase enzymes present in various organisms. The resulting benzoic acid would then be subject to the metabolic pathways described above.

Receptor Binding Studies and Ligand-Receptor Interactions (e.g., for related benzoate derivatives)

The biological activities of benzoate derivatives are often initiated by their binding to specific cellular receptors. Studies on various benzoate compounds have provided insights into these ligand-receptor interactions.

In bacteria, chemoreceptors play a crucial role in sensing environmental compounds and initiating a chemotactic response. Research on Halomonas titanicae has identified two chemoreceptors, Htc1 and Htc2, that directly bind to benzoate derivatives. researchgate.netnih.gov Htc1 shows a high affinity for benzoate and 2-hydroxybenzoate, while Htc2 binds to 2-hydroxybenzoate with a lower affinity. nih.gov These receptors possess a Cache-type sensor domain, which is reported for the first time to bind aromatic compounds. nih.gov

In vertebrates, nuclear receptors are involved in sensing xenobiotics and regulating gene expression. The Xenopus benzoate nuclear hormone receptors, BXRα and BXRβ, are activated by various benzoate derivatives. researchgate.net BXRα is more promiscuous in its ligand specificity and can be transactivated by compounds like 4-amino-butylbenzoate and benzyl benzoate. researchgate.net Interestingly, some BXRα-specific agonists act as antagonists on BXRβ, highlighting the pharmacological distinction between these two receptors. researchgate.net

Furthermore, synthetic receptors have been designed to bind to benzoate anions. Receptors derived from the indolo[2,3-a]carbazole scaffold have shown the ability to bind benzoate through hydrogen bonding with their NH protons. mdpi.com These studies demonstrate the diverse range of receptors that can interact with benzoate derivatives, mediating their biological effects.

Comparative Biological Profiling with Analogous Benzoate Esters

This compound, a benzoate ester formed from the condensation of benzoic acid and isobutanol, has been the subject of various biological studies. nih.govguidechem.com Its activity is often evaluated in comparison with other benzoate esters to understand the influence of the alkyl or aryl group on its biological effects.

One area of significant research is its antimicrobial activity. A study has reported the isolation of m-isobutyl methoxy benzoate from Streptomyces chrestomyceticus ADP4, which demonstrated potent antimicrobial activity against various pathogens. nih.govnih.gov This compound showed significant inhibition of both albicans and non-albicans species of Candida, including the globally concerning pathogen C. auris. Furthermore, it exhibited strong antagonistic activity against Staphylococcus aureus. nih.govnih.gov Notably, this compound did not show in-vitro cytotoxicity against HePG2 cells. nih.govnih.gov

The insecticidal and repellent properties of this compound and its analogs have also been investigated. In a study assessing contact and fumigation toxicity against the red imported fire ant, Solenopsis invicta, this compound was among fifteen commercially available benzoates tested. While benzyl benzoate, n-pentyl benzoate, and n-hexyl benzoate were the most potent contact toxins, this compound also demonstrated activity. oup.com Another study highlighted the insect repellent properties of a composition containing C12 to C15 alkyl benzoates, suggesting a synergistic effect with other components. google.com The insecticidal activities of methyl benzoate, ethyl benzoate, and vinyl benzoate have also been evaluated against the cotton aphid, Aphis gossypii, with methyl benzoate showing the highest toxicity. nih.gov

The structural characteristics of benzoate esters play a crucial role in their biological activity. The nature of the alcohol moiety and substitutions on the benzene ring can significantly influence their efficacy. For instance, a study on the hydrolytic stability of homologous and isosteric esters in rat plasma and liver microsomes revealed that methyl benzoate had higher plasma metabolic stability compared to other linear homologous esters. nih.gov This research provides insights into how structural modifications can affect the metabolic fate and, consequently, the biological activity of these compounds.

Furthermore, the biological activities of benzoate esters extend beyond antimicrobial and insecticidal effects. For example, C10-benzoate esters of anhydrotetracycline have been shown to inhibit tetracycline destructases, thereby recovering the antibacterial activity of tetracycline. acs.orgnih.gov This indicates a potential role for benzoate esters in overcoming antibiotic resistance.

The following table provides a comparative overview of the biological activities of this compound and some of its analogous esters based on available research findings.

| Compound Name | Biological Activity | Research Findings |

| This compound | Insecticidal | Showed contact and fumigation toxicity against Solenopsis invicta workers. oup.com |

| Antimicrobial | A related compound, m-isobutyl methoxy benzoate, exhibited potent activity against Candida species and Staphylococcus aureus. nih.govnih.gov | |

| Methyl benzoate | Insecticidal | Demonstrated the highest contact toxicity against Aphis gossypii compared to ethyl and vinyl benzoate. nih.gov |

| Metabolic Stability | Showed higher plasma metabolic stability among linear homologous esters in a comparative study. nih.gov | |

| Ethyl benzoate | Insecticidal | Exhibited insecticidal activity against Aphis gossypii. nih.gov |

| Metabolic Stability | Had lower metabolic stability compared to methyl benzoate in rat plasma. nih.gov | |

| n-Butyl benzoate | Insecticidal | Showed significant mortality against Solenopsis invicta at a dose of 77.9 µg per ant. oup.com |

| Benzyl benzoate | Insecticidal | One of the most potent contact toxins against Solenopsis invicta. oup.com |

| C12-C15 Alkyl Benzoates | Insect Repellent | Part of a synergistic composition with insect repellent properties. google.com |

Structure-activity Relationship Sar and Structure-property Relationship Spr Studies of Isobutyl Benzoate Derivatives

Design and Synthesis of Isobutyl Benzoate Analogs for SAR Elucidation

The design and synthesis of analogs are central to elucidating the SAR of this compound. This process involves the systematic modification of the parent molecule to probe the chemical space around it. The goal is to identify which parts of the molecule are essential for its biological activity.

Design Strategy: The design of new analogs often begins with the core structure of this compound. Modifications can be made to several key positions:

The Isobutyl Group: The size, branching, and lipophilicity of the alkyl ester group can be altered. For example, replacing the isobutyl group with smaller (e.g., methyl, ethyl) or larger, bulkier groups (e.g., tert-butyl, cyclohexyl) can reveal the steric requirements of the binding pocket. researchgate.net

The Benzene Ring: Substituents can be introduced onto the aromatic ring. These can be electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) at the ortho, meta, or para positions. This helps in understanding the electronic and hydrophobic requirements for activity.

Synthetic Approaches: The synthesis of this compound analogs typically starts from benzoic acid or its derivatives and isobutanol. chemicalbook.com A common method is the Fischer esterification, where the carboxylic acid is reacted with the alcohol in the presence of an acid catalyst. chemicalbook.com For more complex analogs with substituents on the benzene ring, the synthesis may start from a substituted benzoic acid.

For instance, the synthesis of a series of N-substituted benzimidazole derived benzamides involved the coupling of carboxylic acids with amines, demonstrating a common strategy for creating amide analogs. mdpi.comrsc.org Similarly, the synthesis of 4-((4-substituted benzylidene)amino)phenyl 2-(4-isobutylphenyl)propanoate analogs was achieved by the condensation of the corresponding acids with Schiff's bases using a mild dehydrating agent like dicyclohexyl carbodiimide (DCC). doi.orgnih.gov These methods can be adapted for the synthesis of a diverse library of this compound analogs for comprehensive SAR studies. nih.govmdpi.com

A representative synthetic scheme for preparing substituted this compound analogs is outlined below:

Starting from a substituted benzoic acid, the corresponding acyl chloride can be formed, followed by reaction with isobutanol to yield the desired ester analog. This allows for the introduction of a wide variety of substituents on the aromatic ring.

A library of such analogs allows researchers to systematically evaluate how each structural modification impacts the biological endpoint of interest, thereby building a detailed SAR profile. acs.org

Mapping Chemical Space for Optimized Biological Activity